molecular formula C10H10BrN3 B11811632 4-(3-Bromophenyl)-1-methyl-1H-imidazol-5-amine

4-(3-Bromophenyl)-1-methyl-1H-imidazol-5-amine

Cat. No.: B11811632
M. Wt: 252.11 g/mol
InChI Key: GWJDMMHXKYROJU-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-1-methyl-1H-imidazol-5-amine is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of a bromophenyl group and a methyl group on the imidazole ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-1-methyl-1H-imidazol-5-amine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-1-methyl-1H-imidazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazole ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(3-Bromophenyl)-1-methyl-1H-imidazol-5-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-1-methyl-1H-imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the imidazole ring can interact with the active sites of enzymes, inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Bromophenyl)-1H-imidazole: Lacks the methyl group, which may affect its reactivity and biological activity.

    4-(4-Bromophenyl)-1-methyl-1H-imidazol-5-amine: The position of the bromine atom is different, which can influence its chemical properties.

    1-Methyl-1H-imidazol-5-amine: Lacks the bromophenyl group, making it less versatile in certain applications.

Uniqueness

4-(3-Bromophenyl)-1-methyl-1H-imidazol-5-amine is unique due to the presence of both the bromophenyl group and the methyl group on the imidazole ring

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

5-(3-bromophenyl)-3-methylimidazol-4-amine

InChI

InChI=1S/C10H10BrN3/c1-14-6-13-9(10(14)12)7-3-2-4-8(11)5-7/h2-6H,12H2,1H3

InChI Key

GWJDMMHXKYROJU-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1N)C2=CC(=CC=C2)Br

Origin of Product

United States

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